4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid
Overview
Description
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is a novel thienopyridine prodrug . It is an off-white to cream powder used as an intermediate for APIs such as Clopidogrel and Prasugrel .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine–based β-aminonitriles and their derivatives: β-amino carboxamides, (thio)ureas, and tetracycles has been reported . Another study reported the design, synthesis, and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors .Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine has been studied using X-ray crystal structures . The structure has also been analyzed using molecular modeling and docking studies .Chemical Reactions Analysis
The chemical reactions of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine have been studied. For example, a one-step synthetic method for the preparation of THTP derivatives has been reported . The preparation and cytotoxic characterization of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine–based β-aminonitriles, β-amino carboxamides, and their (thio)urea and annulated derivatives were accomplished .Physical And Chemical Properties Analysis
The molecular weight of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is 139.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Synthesis Approaches and Modifications
N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines were efficiently synthesized through a modified Pictet-Spengler reaction, highlighting a convenient method for producing 4,5,6,7-tetrahydrothieno[3,2-c]pyridines with diverse substituents (Kitabatake, Hashimoto, & Saitoh, 2010). Additionally, various synthetic approaches have been developed for 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, leading to tetrahydropyridothienopyrimidine derivatives and related fused systems (Bakhite, Al‐Sehemi, & Yamada, 2005). A versatile synthetic route to pyrido[4′, 3′: 4]thieno[2,3-d]pyrimidines has also been described using 2-amino-3-cyano-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-6-carboxylic acid ethyl ester as a starting material (Ahmed, Ameen, & Abdel-latif, 2006).
Chemical and Biological Aspects
Chemical and Biological Analysis
A review encompassing the last 20 years highlights the significant role of 4,5,6,7-tetrahydrothieno pyridine in synthesizing drug or drug intermediates, emphasizing its chemical and biological aspects, including synthetic schemes and biological activities of different analogs (Sangshetti, Zambare, Khan, Gonjari, & Zaheer, 2014).
Anticancer Activity
Anticancer Applications
Research has explored the synthesis, characterization, and anticancer activity of 5-Substituted 4,5,6,7-Tetrahydro- N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide derivatives. These compounds exhibit varied biological activities across pharmacological fields, with the fusion of different nuclei like benzene, indole, oxadiazole, and triazole rings to the THTP nucleus enhancing pharmacological activities beyond the parent nucleus (Rao, Rao, & Prasad, 2018).
Pharmacological Properties
Pharmacological Potential
Compounds synthesized based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold showed promising antiproliferative activity, with certain derivatives inhibiting cancer cell growth and interacting with tubulin at micromolar levels, resulting in apoptosis in cancer cells without affecting normal human peripheral blood mononuclear cells. This suggests potential selectivity against cancer cells (Romagnoli et al., 2020).
Mechanism of Action
Future Directions
The future directions of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine research could involve further exploration of its synthesis and biological evaluation. For example, following a synthetic route involving Gewald three-component reactions (G-3CR) and a Lewis acid–catalyzed iso (thio)cyanate coupling, 30 compounds were prepared for antitumor evaluation .
properties
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)7-5-2-4-12-6(5)1-3-9-7/h2,4,7,9H,1,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVIWRVYQXMKFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506856 | |
Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77307-66-5 | |
Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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